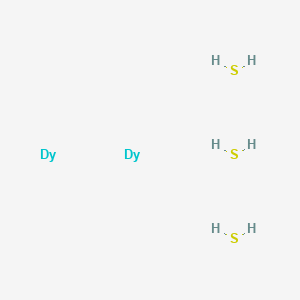
Dysprosium;sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium is a rare earth element known for its high magnetic susceptibility and unique chemical properties. It forms various compounds, including with sulfur elements, contributing to diverse applications in materials science, catalysis, and magnetism.
Synthesis Analysis
The synthesis of dysprosium compounds can involve different methods, including hydrothermal reactions and solid-state routes. For instance, dysprosium-organic frameworks can be prepared through hydrothermal reactions, characterized by advanced techniques like SEM, FT-IR, and XRD, indicating precise control over the material's structure and composition (Hajiashrafi & Salehi, 2020).
Molecular Structure Analysis
The molecular structure of dysprosium compounds, such as those incorporating sulfur, is crucial for their physical and chemical properties. X-ray diffraction studies reveal complex structures, including three-dimensional frameworks and coordination polymers, showcasing the diverse coordination environments dysprosium ions can participate in (Zhang et al., 2021).
Chemical Reactions and Properties
Dysprosium compounds engage in various chemical reactions, including oxidation and coordination to organic ligands. Their chemical reactivity is influenced by the dysprosium ion's electronic configuration and the ligands' nature, enabling applications in catalysis and materials science. For example, dysprosium-supported on CoFe2O4 MNPs serves as an efficient catalyst for the selective oxidation of sulfides and synthesis of symmetrical disulfides (Moeini, Molaei, & Ghadermazi, 2021).
Physical Properties Analysis
The physical properties of dysprosium and sulfane compounds, such as thermal stability, mechanical strength, and optical characteristics, are studied to understand their potential applications better. The doping of dysprosium into sulfamic acid crystals significantly enhances their mechanical parameters and thermal stability, indicating the potential for advanced material design (Singh et al., 2016).
Chemical Properties Analysis
The chemical properties of dysprosium compounds, including reactivity towards sulfides and thiols, are pivotal for their application in catalysis and synthesis. Dysprosium(III) complexes have shown efficiency in promoting the oxidation of sulfur-containing compounds, underscoring the element's versatility and potential in synthetic chemistry (Molaei & Ghadermazi, 2020).
科学的研究の応用
Structural and Optical Enhancements
Research indicates that doping sulfamic acid crystals with dysprosium can lead to improvements in structural, optical, and mechanical properties. For instance, dysprosium doping has been found to alter lattice parameters slightly and enhance optical transparency and mechanical parameters of sulfamic acid crystals, suggesting its potential in creating materials with superior mechanical and optical characteristics (B. Singh et al., 2016).
Material Preparation and Characterization
The preparation of dysprosium sulfides from dysprosium oxide shows that high-purity, single-phase Dy2S3 with small particle size can be obtained, highlighting its use in pollution-free pigments and thermoelectric materials (Liu Bao-wei).
Surface Adhesion Improvement
Dysprosium has been shown to improve the adherence of oxide/metal interfaces, such as the Al2O3/NiAl interface, by forming strong Dy–S bonds. This capability to suppress the negative effects of sulfur and improve adhesion suggests applications in corrosion resistance and materials science (Tian Zhang et al., 2013).
Luminescent Materials
Dysprosium-doped phosphors exhibit significant promise in lighting and display technologies. Studies on dysprosium-doped strontium sulfide have explored its optical properties, showing potential applications in phosphorescent materials and LEDs (E. I. Anila & M. Jayaraj, 2010).
Renewable Energy Technologies
Research into dysprosium's role in green technologies has addressed concerns about its supply for the manufacturing of permanent magnets used in electric vehicles and wind turbines. Studies suggest that while demand may outstrip supply in the short term, recycling and new mining projects could secure long-term supplies, indicating dysprosium's critical role in the transition to renewable energy (Sander Hoenderdaal et al., 2013).
Electrodeposition for Magnetic Applications
Investigations into the electrodeposition of dysprosium from ionic liquids have developed more efficient techniques for depositing dysprosium on neodymium magnets, which are crucial for high-tech industrial applications. This research offers insights into improving the manufacturing processes of permanent magnets (C. Berger et al., 2016).
特性
IUPAC Name |
dysprosium;sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Dy.3H2S/h;;3*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUZQNORYPUNJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Dy].[Dy] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Dy2H6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dysprosium sulfide | |
CAS RN |
12133-10-7 |
Source


|
| Record name | Dysprosium sulfide (Dy2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012133107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didysprosium trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(dimethylamino)ethyl]methacrylamide](/img/structure/B75950.png)




![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)